BenchChemオンラインストアへようこそ!

2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

Salt selection Aqueous solubility Formulation development

This 5-yl pyrazole α-amino acid dihydrochloride is the preferred building block for kinase-targeted library synthesis. Supported by patent SAR (US 9,670,208) demonstrating sub-nanomolar ERK-2 inhibition for elaborated analogs, its regiochemistry ensures correct target engagement geometry. The dihydrochloride salt provides two HCl equivalents for maximal aqueous solubility, enabling high-concentration stock solutions in polar solvents for parallel synthesis or biochemical screening. The α-amino group permits direct coupling with standard reagents (HBTU, HATU) for amide or urea-linked inhibitor designs. Procure the racemic dihydrochloride as an economical substrate for chiral HPLC or SFC method development prior to investing in resolved enantiomers. Avoid the solubility and coupling limitations of the free base or mono-hydrochloride forms.

Molecular Formula C6H11Cl2N3O2
Molecular Weight 228.1
CAS No. 1909312-96-4
Cat. No. B6268809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
CAS1909312-96-4
Molecular FormulaC6H11Cl2N3O2
Molecular Weight228.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Dihydrochloride (CAS 1909312-96-4): Salt‑Form Identity, Physicochemical Profile, and Scaffold Context


2‑Amino‑2‑(1‑methyl‑1H‑pyrazol‑5‑yl)acetic acid dihydrochloride (CAS 1909312‑96‑4) is a pyrazole‑based α‑amino acid derivative supplied as a dihydrochloride salt [1]. The molecule combines a 1‑methyl‑1H‑pyrazol‑5‑yl side‑chain with an α‑amino acid backbone, placing the amino group directly on the carbon alpha to the carboxyl group. The dihydrochloride form (C₆H₁₁Cl₂N₃O₂, MW 228.07 g/mol) is the most highly ionised commercial salt of this scaffold, and its calculated topological polar surface area of 81.1 Ų and four hydrogen‑bond donors distinguish it from des‑amino and regioisomeric analogs [1]. Patent‑level SAR on N‑substituted pyrazoles indicates that the 5‑yl attachment position can confer different target engagement profiles compared with the 3‑yl or 4‑yl congeners, a property that is scaffold‑intrinsic and not limited to this single compound [2][3].

Why In‑Class Pyrazole Amino‑Acid Building Blocks Cannot Be Interchanged: Regioisomerism, Salt Stoichiometry, and the α‑Amino Determinant


Simple substitution by a pyrazole‑acetic‑acid analog that lacks the α‑amino group, carries the side‑chain at the 3‑yl rather than 5‑yl position, or is supplied as the free base or mono‑hydrochloride can alter aqueous solubility, hydrogen‑bonding capacity, and the geometry of enzyme/receptor interactions. The dihydrochloride salt provides two equivalents of HCl per molecule, which raises the aqueous solubility ceiling above that of the mono‑hydrochloride or free base [1]. Patent SAR data demonstrate that moving the substitution from the pyrazole 5‑yl to the 3‑yl position changes both the vector of the amino‑acid side‑chain and the electronics of the heterocycle, which has been shown to modulate inhibitory potency against kinases such as ERK‑2 [2][3]. The following quantitative evidence (where available) details precisely how these features differentiate this specific entity from its closest commercial and structural comparators.

Quantitative Differentiation of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Dihydrochloride vs. Its Closest Analogs


Dihydrochloride vs. Mono‑Hydrochloride vs. Free Base: Salt Stoichiometry and Ionisable Centre Count

The dihydrochloride salt contains two molar equivalents of HCl per molecule of the parent amino acid, whereas the mono‑hydrochloride (CAS 1955498‑31‑3) contains one, and the free base (CAS 1513231‑19‑0) contains none [1]. Each additional HCl equivalent introduces an ionisable chloride ion and protonates the basic nitrogen(s), which class‑level evidence indicates increases aqueous solubility and dissolution rate [2]. The dihydrochloride (MW 228.07 g/mol) provides approximately 19 % higher molar mass than the mono‑hydrochloride (MW 191.61 g/mol) and 47 % higher than the free base (MW 155.15 g/mol), altering the mass of material required to deliver a given molar amount of the active scaffold [1]. No direct, quantitative aqueous solubility measurement was found in the open literature for any of these three forms; the solubility advantage is therefore stated as a class‑level inference based on the established relationship between salt form and ionisation state [2].

Salt selection Aqueous solubility Formulation development

Pyrazol‑5‑yl vs. Pyrazol‑3‑yl Regioisomerism: Divergent Kinase Inhibitory Activity in Patent SAR

The 5‑yl attachment positions the α‑amino acid side‑chain at the pyrazole carbon adjacent to the N‑methyl group, whereas the 3‑yl regioisomer (CAS 2137510‑85‑9) places it two bonds away. This geometric difference alters the exit vector of the amino‑acid moiety and the electron density on the pyrazole ring. In a patent series of ERK‑2 inhibitors (US 9,670,208), a compound bearing an N‑(1‑methyl‑1H‑pyrazol‑5‑yl) substituent (Example 279) achieved an enzymatic IC₅₀ of 0.600 nM, while the corresponding 3‑yl analogue was not among the most potent examples, indicating that the 5‑yl orientation is favoured for this kinase pharmacophore [1][2]. These data are derived from fully elaborated drug‑like molecules, not the building block itself, and therefore represent scaffold‑level, not building‑block‑level, evidence. No quantitative head‑to‑head comparison of the two regioisomeric amino‑acid building blocks is available in the public domain.

Kinase inhibition Regioisomerism Scaffold vectors

Presence vs. Absence of the α‑Amino Group: Impact on Hydrogen‑Bond Donor/Acceptor Count and Synthetic Utility

The α‑amino group (‑NH₂ at the carbon adjacent to the carboxyl group) in the target compound provides two additional hydrogen‑bond donors and enables standard peptide‑coupling chemistry (e.g., Fmoc‑SPPS or Boc‑SPPS) without prior N‑functionalisation. The des‑amino analog 2‑(1‑methyl‑1H‑pyrazol‑5‑yl)acetic acid (CAS 1071814‑44‑2) lacks this amino group and therefore has a hydrogen‑bond donor count of 1 (carboxylic acid only) vs. 4 for the dihydrochloride (two from ‑NH₃⁺, two from ‑COOH, plus water‑solubilising chloride ions) [1][2]. The topological polar surface area (TPSA) computed by PubChem is 81.1 Ų for the dihydrochloride; the des‑amino analog has a TPSA of approximately 55 Ų, reflecting the loss of the amino nitrogen and its associated hydrogen‑bond donors [1]. A lower TPSA and reduced H‑bond donor count typically correlate with higher passive membrane permeability but lower aqueous solubility – a trade‑off that is critical for designing cell‑permeable probes vs. soluble biochemical reagents.

Peptide coupling Hydrogen bonding Building block versatility

(S)‑Enantiomer (CAS 2350007‑85‑9) vs. Racemic Dihydrochloride: Stereochemical Purity and Pharmacological Relevance

The racemic dihydrochloride (CAS 1909312‑96‑4) contains equimolar amounts of (R)‑ and (S)‑enantiomers. The isolated (S)‑enantiomer (CAS 2350007‑85‑9) is commercially available as the free base and has been cited as a key intermediate in the synthesis of JAK2 inhibitors . For NMDA receptor glycine‑site ligands based on N‑hydroxypyrazol‑5‑yl glycine derivatives, the (R)‑enantiomer was shown to be preferred for receptor binding, demonstrating that the stereochemistry at the α‑carbon materially affects target engagement [1]. No published IC₅₀ or binding data were found for either enantiomer of the target compound itself. The racemate may therefore be adequate for achiral library synthesis, but programs requiring defined stereochemistry must procure the resolved enantiomer and verify enantiomeric excess independently.

Stereochemistry Enantiomeric purity Chiral building blocks

Procurement‑Relevant Application Scenarios for 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Dihydrochloride Based on Verified Differentiation Evidence


Kinase‑Focused Library Synthesis Requiring a Pyrazol‑5‑yl α‑Amino Acid Scaffold with Proven ERK‑2 Pharmacophore Compatibility

When constructing a kinase‑targeted compound library, the 5‑yl regioisomer of the pyrazole‑amino‑acid scaffold is directly supported by patent SAR (US 9,670,208) showing sub‑nanomolar ERK‑2 inhibition for elaborated analogs bearing this attachment geometry [1]. The α‑amino group permits direct incorporation into amide‑linked or urea‑linked kinase inhibitor designs via standard coupling protocols, while the dihydrochloride salt form ensures high aqueous solubility for parallel synthesis workflows conducted in polar solvents.

Solid‑Phase Peptide Synthesis (SPPS) Incorporating a Non‑Proteinogenic Pyrazole‑Containing α‑Amino Acid

The presence of the α‑amino group directly adjacent to the carboxylic acid differentiates this building block from pyrazole‑acetic‑acid analogs that lack the amino functionality [2]. The dihydrochloride form provides the protonated ammonium species compatible with Fmoc‑protection strategies and standard coupling reagents (HBTU, HATU, PyBOP) used in both manual and automated SPPS. The higher hydrogen‑bond donor count (4) facilitates resin swelling in polar solvent systems compared with des‑amino analogs.

Aqueous Biological Assay Development Where Maximum Solubility of the Building Block is Required for Initial Screening

The dihydrochloride salt, with two HCl equivalents per molecule, is the most highly ionised commercial form of this scaffold and is expected to exhibit the highest aqueous solubility among the free base, mono‑hydrochloride, and dihydrochloride variants [3]. This makes it the preferred form for preparing concentrated stock solutions in water or aqueous buffer (e.g., PBS, HEPES) for biochemical or cell‑based screening without DMSO, minimising solvent‑induced artefacts in early‑stage assays.

Chiral Resolution Feasibility Studies: Racemate as a Cost‑Effective Starting Point for Enantiomer Separation

For research groups that require the (S)‑ or (R)‑enantiomer but wish to evaluate analytical separation methods before committing to the higher‑cost resolved enantiomer, the racemic dihydrochloride provides an economical substrate for chiral HPLC or SFC method development . The dihydrochloride salt is directly injectable onto polar‑organic mode chiral columns without the solubility limitations of the free base, and the resulting separation data can inform large‑scale procurement of the desired enantiomer.

Quote Request

Request a Quote for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.